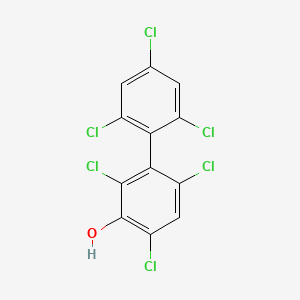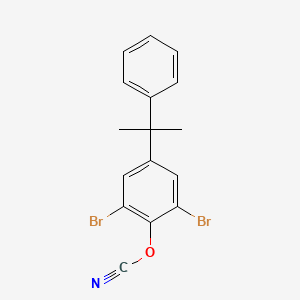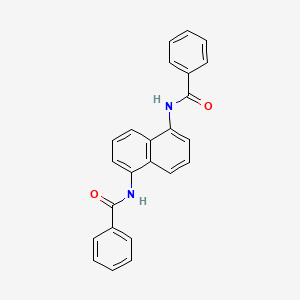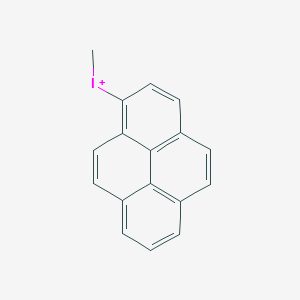![molecular formula C30H18N2O3 B12554341 6-{4-[(E)-Phenyldiazenyl]phenoxy}tetracene-5,12-dione CAS No. 189383-92-4](/img/structure/B12554341.png)
6-{4-[(E)-Phenyldiazenyl]phenoxy}tetracene-5,12-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-{4-[(E)-Phenyldiazenyl]phenoxy}tetracene-5,12-dione is a synthetic organic compound that belongs to the class of tetracene derivatives This compound is characterized by the presence of a phenyldiazenyl group attached to a phenoxy group, which is further connected to a tetracene-5,12-dione backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-{4-[(E)-Phenyldiazenyl]phenoxy}tetracene-5,12-dione typically involves a multi-step process. One common method includes the following steps:
Synthesis of 4-(Phenyldiazenyl)phenol: This intermediate is prepared by diazotization of aniline followed by coupling with phenol.
Formation of 6-{4-[(E)-Phenyldiazenyl]phenoxy}hexan-1-ol: The 4-(phenyldiazenyl)phenol is reacted with 6-chloro-1-hexanol in the presence of potassium carbonate and a trace amount of potassium iodide in dimethylformamide (DMF).
Final Coupling with Tetracene-5,12-dione: The 6-{4-[(E)-Phenyldiazenyl]phenoxy}hexan-1-ol is then coupled with tetracene-5,12-dione under specific conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6-{4-[(E)-Phenyldiazenyl]phenoxy}tetracene-5,12-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino-tetracene derivatives.
Substitution: Various substituted phenoxy-tetracene derivatives.
Aplicaciones Científicas De Investigación
6-{4-[(E)-Phenyldiazenyl]phenoxy}tetracene-5,12-dione has several scientific research applications:
Organic Electronics: The compound is used in the development of organic thin-film transistors due to its excellent film-forming ability.
Optoelectronics: It is investigated for use in organic light-emitting diodes (OLEDs) and photovoltaic cells.
Biological Research: The compound’s potential anticancer properties are being explored, particularly its interactions with DNA and its ability to induce apoptosis in cancer cells.
Mecanismo De Acción
The mechanism of action of 6-{4-[(E)-Phenyldiazenyl]phenoxy}tetracene-5,12-dione involves its interaction with molecular targets such as DNA. The compound can intercalate into the DNA helix, disrupting the normal function of the DNA and leading to cell death. This mechanism is particularly relevant in its potential anticancer applications, where it can induce apoptosis through the activation of caspase-3 and the release of lactate dehydrogenase .
Comparación Con Compuestos Similares
Similar Compounds
6,11-di(thiophen-2-yl)-tetracene-5,12-dione: A pseudo rubrene analogue with excellent film-forming ability.
Tetracene-5,12-dione: A simpler tetracene derivative with potential anticancer properties.
Uniqueness
6-{4-[(E)-Phenyldiazenyl]phenoxy}tetracene-5,12-dione is unique due to the presence of the phenyldiazenyl group, which imparts distinct electronic properties and enhances its potential applications in organic electronics and optoelectronics. Additionally, its ability to interact with DNA and induce apoptosis makes it a promising candidate for anticancer research.
Propiedades
Número CAS |
189383-92-4 |
|---|---|
Fórmula molecular |
C30H18N2O3 |
Peso molecular |
454.5 g/mol |
Nombre IUPAC |
6-(4-phenyldiazenylphenoxy)tetracene-5,12-dione |
InChI |
InChI=1S/C30H18N2O3/c33-28-24-12-6-7-13-25(24)29(34)27-26(28)18-19-8-4-5-11-23(19)30(27)35-22-16-14-21(15-17-22)32-31-20-9-2-1-3-10-20/h1-18H |
Clave InChI |
BHCFUUXTMWNAPF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)OC3=C4C(=CC5=CC=CC=C53)C(=O)C6=CC=CC=C6C4=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(2,4-Dichlorophenoxy)acetyl]oxy}-N,N,N-trimethylethan-1-aminium](/img/structure/B12554258.png)

![Benzoic acid, 4-[(dimethylamino)carbonyl]-, ethyl ester](/img/structure/B12554267.png)

![2-[(E)-(2-phenylaziridin-1-yl)iminomethyl]phenol](/img/structure/B12554278.png)

![N-[(1R,2R)-2-Aminocyclohexyl]naphthalene-1-sulfonamide](/img/structure/B12554293.png)
![Benzyl [(hydroxyacetyl)oxy]methyl butanedioate](/img/structure/B12554296.png)

![1-[(1,5-Dimethylbicyclo[3.2.1]octan-8-yl)oxy]pentan-2-ol](/img/structure/B12554321.png)




